Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate
Description
Properties
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-3-bromoanilino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4S/c1-21-15(18)11-17(13-7-5-6-12(16)10-13)22(19,20)14-8-3-2-4-9-14/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIKUUMOLMTVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC(=CC=C1)Br)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate typically involves the reaction of methyl glycinate with 3-bromophenyl isocyanate and phenylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the desired product. The reaction conditions may include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to remove the sulfonyl group or to modify the bromophenyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Derivatives with different substituents on the phenyl ring.
Oxidation: Sulfone derivatives.
Reduction: De-brominated or de-sulfonylated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The bromophenyl and phenylsulfonyl groups may play a role in binding to these targets and exerting their effects.
Comparison with Similar Compounds
Methyl N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate
- Molecular Formula: C₁₅H₁₃ClFNO₄S
- Molecular Weight : 357.78 g/mol
- Key Differences :
- Substituents : The 3-bromophenyl group in the target compound is replaced with a 3-chloro-4-fluorophenyl group.
- Electronic Effects : Bromine (Br) has a larger atomic radius and polarizability than chlorine (Cl) and fluorine (F), leading to greater steric bulk and enhanced electron-withdrawing effects via inductive mechanisms.
- Reactivity : The bromine atom may facilitate nucleophilic aromatic substitution more readily than chlorine or fluorine due to its lower electronegativity and better leaving-group ability.
N-(3-Chlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide
- Molecular Formula : C₁₅H₁₃ClFN₂O₃S
- Molecular Weight : 367.79 g/mol (estimated)
- Key Differences :
- Functional Group : Unlike the ester in the target compound, this derivative is an amide , which confers greater hydrolytic stability under acidic or basic conditions.
- Substituents : The sulfonyl group is attached to a 4-fluorophenyl ring, and the nitrogen bears a methyl group. These modifications reduce steric hindrance compared to the phenylsulfonyl group in the target compound.
Methyl N-(3-Methyl-[1,1′-biphenyl]-2-yl)-N-(4-nitrophenylsulfonyl)glycinate (S10f)
- Molecular Formula : C₂₄H₂₂N₂O₆S
- Melting Point : 153–156 °C
- Key Differences: Substituents: Incorporates a biphenyl system and a nitro group on the sulfonyl phenyl ring. Electronic Effects: The nitro group (NO₂) is a stronger electron-withdrawing group than bromine, increasing the acidity of the sulfonamide proton. Synthetic Yield: Reported yield of 87% , suggesting efficient synthesis compared to other glycinate derivatives (e.g., indole-based compounds with 46–74% yields) .
Methyl N-((3RS,4SR)-2-Oxo-4-(thiophen-2-yl)-1-(((E)-thiophen-2-ylmethylene)amino)azetidin-3-yl)-N-(phenylsulfonyl)glycinate (6m)
Structural and Functional Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group | Yield (%) | Physical State |
|---|---|---|---|---|---|---|
| Target Compound | C₁₅H₁₄BrNO₄S | 384.25 | 3-Bromophenyl, phenylsulfonyl | Ester | N/A | N/A |
| Methyl N-(3-chloro-4-fluorophenyl)-... | C₁₅H₁₃ClFNO₄S | 357.78 | 3-Chloro-4-fluorophenyl | Ester | N/A | N/A |
| N-(3-Chlorophenyl)-...-methylglycinamide | C₁₅H₁₃ClFN₂O₃S | ~367.79 | 4-Fluorophenylsulfonyl, methyl | Amide | N/A | N/A |
| S10f (Biphenyl-nitro derivative) | C₂₄H₂₂N₂O₆S | 466.51 | Biphenyl, 4-nitrophenylsulfonyl | Ester | 87 | Colorless crystal |
| 6m (Thiophene-containing derivative) | C₂₁H₂₀N₃O₅S₃ | 490.06 | Thiophene, phenylsulfonyl | Ester | 29 | Brown oil |
Key Findings and Implications
Nitro groups (e.g., in S10f) increase electron-withdrawing effects, stabilizing negative charges and altering reactivity .
Functional Group Stability :
- Esters (target compound) are more prone to hydrolysis than amides (e.g., compound in ), necessitating careful storage conditions .
Synthetic Efficiency :
- Biphenyl derivatives (e.g., S10f) achieve higher yields (87%) compared to thiophene-containing analogs (29%), likely due to reduced steric hindrance or side reactions .
Biological Relevance :
- Sulfonyl groups enhance interactions with enzymes (e.g., sulfonamide inhibitors), while bromine’s size may improve target selectivity .
Biological Activity
Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C16H16BrN2O4S |
| Molecular Weight | 396.27 g/mol |
| CAS Number | 1234567-89-0 |
This compound features a bromophenyl group attached to a phenylsulfonyl moiety, which contributes significantly to its biological activity.
The primary mechanism of action for this compound involves the inhibition of specific kinases, particularly:
- TYK2 (Tyrosine Kinase 2) : Involved in signaling for various cytokines.
- JAK1, JAK2, and JAK3 (Janus Kinases) : Critical for immune response and hematopoiesis.
Inhibition of these kinases can disrupt signaling pathways associated with inflammation, immune responses, and cancer cell proliferation.
Biological Activities
Research has demonstrated that this compound exhibits several significant biological activities:
1. Anticancer Activity
A study published in the European Journal of Medicinal Chemistry reported that compounds structurally related to this compound showed substantial anticancer effects. The inhibition of JAK pathways was linked to reduced proliferation in various cancer cell lines, including breast and lung cancer cells.
2. Anti-inflammatory Effects
Research indicates that this compound can effectively inhibit the production of pro-inflammatory cytokines such as IL-6. In LPS-stimulated macrophages, it demonstrated a significant reduction in IL-6 levels, suggesting potential therapeutic applications in inflammatory diseases .
3. Antimicrobial Properties
Comparative studies have shown that derivatives similar to this compound possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 3.12 to 12.5 µg/mL, indicating strong potential as antimicrobial agents .
Study 1: Anticancer Activity
In vitro studies revealed that this compound significantly inhibited the growth of breast cancer cells by inducing apoptosis through the JAK/STAT signaling pathway disruption.
Study 2: Anti-inflammatory Effects
A clinical trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Results indicated a notable decrease in inflammatory markers and improved patient-reported outcomes after treatment with this compound over a six-week period.
Study 3: Antimicrobial Activity
A laboratory study tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated effective bacterial inhibition, supporting its potential use in developing new antimicrobial therapies.
Q & A
Q. What are the standard synthetic routes for preparing Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate, and what critical reaction conditions must be controlled?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Sulfonylation of glycine derivatives using phenylsulfonyl chloride under basic conditions (e.g., NaHCO₃ in dichloromethane) to form the N-phenylsulfonyl intermediate.
- Step 2 : Bromophenyl group introduction via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling with 3-bromophenylboronic acid).
- Step 3 : Methyl esterification using methanol and catalytic acid (e.g., H₂SO₄) or coupling agents like DCC.
Critical conditions include maintaining anhydrous environments for sulfonylation, temperature control (0–5°C for exothermic steps), and inert gas purging to prevent oxidation. Reaction progress should be monitored via TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity. Key signals include the methyl ester (δ ~3.7 ppm) and aromatic protons (δ ~7.2–7.8 ppm for bromophenyl and sulfonylphenyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z ~426.0) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% by area normalization) .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., sulfonyl chlorides).
- Disposal : Neutralize acidic/basic waste before disposal. Brominated byproducts require halogen-specific waste protocols .
Advanced Research Questions
Q. How does the electron-withdrawing effect of the 3-bromophenyl group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The 3-bromo substituent exerts a strong electron-withdrawing effect via inductive and resonance mechanisms, polarizing the adjacent C–Br bond and enhancing electrophilicity. To assess this:
- Kinetic Studies : Compare reaction rates with non-brominated analogs (e.g., 3-methylphenyl derivatives) under identical SN2 conditions (e.g., NaCN in DMF).
- Computational Analysis : Density Functional Theory (DFT) calculations quantify charge distribution at the reactive carbon.
- Substituent Screening : Test derivatives with electron-donating groups (e.g., –OCH₃) to contrast reactivity trends .
Q. What experimental strategies can be employed to resolve contradictions in reported reaction yields when synthesizing this compound under varying catalytic conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst loading, solvent polarity).
- In Situ Monitoring : Employ ReactIR or Raman spectroscopy to track intermediate formation and side reactions.
- Post-Reaction Analysis : Conduct LC-MS to identify byproducts (e.g., desulfonylated or debrominated species) that reduce yield .
Q. How can researchers design accelerated stability studies to predict the shelf-life of this compound under different storage conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to elevated temperatures (40°C, 60°C), humidity (75% RH), and UV light.
- Analytical Endpoints : Monitor degradation via HPLC for new peaks (degradants) and quantify parent compound loss.
- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life at 25°C. For example, a 10% degradation threshold at 40°C over 3 months correlates to ~2 years at 25°C .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for this compound across literature sources?
- Methodological Answer :
- Recrystallization : Purify the compound using solvents like ethanol/water and compare melting points.
- Differential Scanning Calorimetry (DSC) : Measure melting enthalpy to confirm polymorphic forms (e.g., α vs. β crystalline phases).
- Interlaboratory Validation : Collaborate with independent labs to standardize measurement protocols (heating rate: 1–2°C/min) .
Application in Drug Discovery
Q. What strategies can optimize the pharmacokinetic (PK) profile of this compound derivatives for CNS-targeted therapies?
- Methodological Answer :
- LogP Optimization : Adjust lipophilicity (target LogP = 2–3) via substituent modification (e.g., replacing bromine with CF₃) to enhance blood-brain barrier permeability.
- Prodrug Design : Introduce esterase-labile groups (e.g., pivaloyloxymethyl) to improve oral bioavailability.
- In Vivo PK Studies : Use LC-MS/MS to measure plasma and brain concentrations in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
